molecular formula C12H14N2O6 B1419692 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid CAS No. 180505-97-9

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Cat. No.: B1419692
CAS No.: 180505-97-9
M. Wt: 282.25 g/mol
InChI Key: HSWVJLUGKAOGSC-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is an organic compound with a complex structure that includes an ethoxy group, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-Ethoxy-3-oxopropylamino)-3-aminobenzoic acid .

Scientific Research Applications

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy and amide groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethoxy-3-oxopropyl)amino]benzoic acid
  • 4-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid
  • Ethyl 3-(3-boronobenzamido)propanoate

Uniqueness

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-2-20-11(15)5-6-13-9-4-3-8(12(16)17)7-10(9)14(18)19/h3-4,7,13H,2,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWVJLUGKAOGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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